molecular formula C15H8Cl3NO B12910536 Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)- CAS No. 651021-77-1

Isoxazole, 5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-

Cat. No.: B12910536
CAS No.: 651021-77-1
M. Wt: 324.6 g/mol
InChI Key: KMFHNWDCXSMWSK-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorophenyl groups attached to the isoxazole ring, making it a chlorinated derivative of isoxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzonitrile with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole: Lacks the chlorinated phenyl groups, making it less reactive.

    3,5-Diphenylisoxazole: Contains two phenyl groups without chlorine atoms, resulting in different chemical properties.

    5-(4-Chlorophenyl)isoxazole: Contains only one chlorophenyl group, leading to different reactivity and applications.

Uniqueness

5-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)isoxazole is unique due to the presence of two chlorinated phenyl groups, which enhance its reactivity and potential applications in various fields. The chlorination also affects its physical and chemical properties, making it distinct from other isoxazole derivatives.

Properties

CAS No.

651021-77-1

Molecular Formula

C15H8Cl3NO

Molecular Weight

324.6 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-1,2-oxazole

InChI

InChI=1S/C15H8Cl3NO/c16-10-3-1-2-9(6-10)15-8-14(19-20-15)12-5-4-11(17)7-13(12)18/h1-8H

InChI Key

KMFHNWDCXSMWSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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